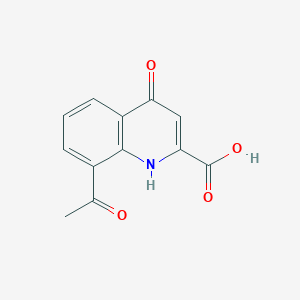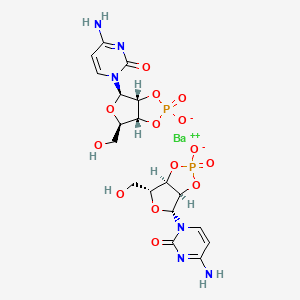![molecular formula C6H12N2 B1516763 (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine](/img/structure/B1516763.png)
(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities, making it accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of (2S,4R)-1-azabicyclo[22
Applications De Recherche Scientifique
(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
1-Aza-bicyclo[2.2.1]hept-3-ylamine: Another bicyclic amine with a similar structure but different substitution pattern.
2-Aza-bicyclo[2.2.1]hept-5-yl-carbamic acid tert-butyl ester hydrochloride: A derivative with additional functional groups, used in various research applications.
Uniqueness: (2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and the presence of the nitrogen atom within the bicyclic ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-6-3-5-1-2-8(6)4-5/h5-6H,1-4,7H2/t5-,6+/m1/s1 |
Clé InChI |
PHRMVXLYQUAOER-RITPCOANSA-N |
SMILES isomérique |
C1CN2C[C@H]1C[C@H]2N |
SMILES canonique |
C1CN2CC1CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


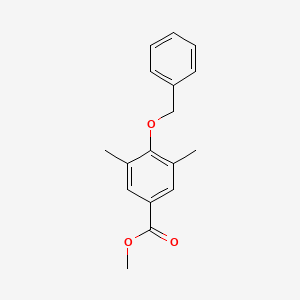
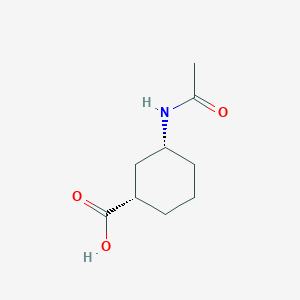
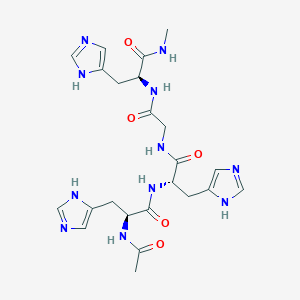
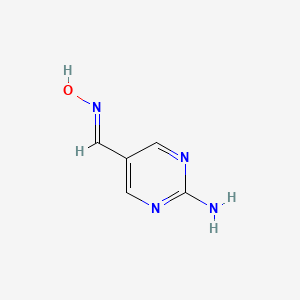
![(3R,10S)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516700.png)
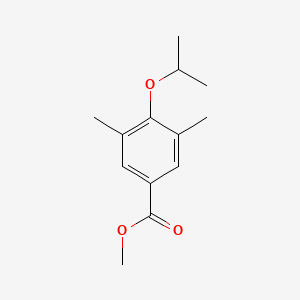

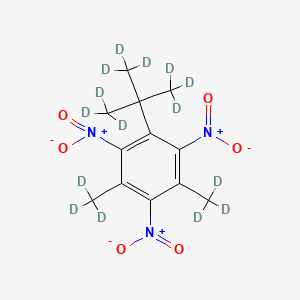
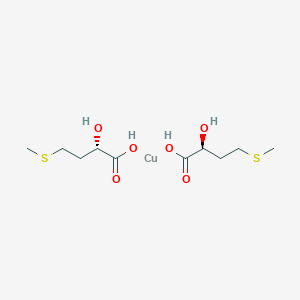
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B1516720.png)
